molecular formula C9H11N3O2 B12975302 Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate

Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate

Cat. No.: B12975302
M. Wt: 193.20 g/mol
InChI Key: XCBIDBFFRRWGSJ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-dicarbonyl compounds with hydrazines, followed by cyclocondensation . The reaction conditions often include the use of catalysts such as iodine or ceric ammonium nitrate (CAN) and may be conducted under ultrasound irradiation to enhance yields .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as multicomponent reactions or continuous flow synthesis. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate is unique due to its specific structural features and the resulting chemical and biological properties.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

ethyl 2-methyl-4H-pyrrolo[3,2-c]pyrazole-5-carboxylate

InChI

InChI=1S/C9H11N3O2/c1-3-14-9(13)7-4-6-8(10-7)5-12(2)11-6/h4-5,10H,3H2,1-2H3

InChI Key

XCBIDBFFRRWGSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NN(C=C2N1)C

Origin of Product

United States

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